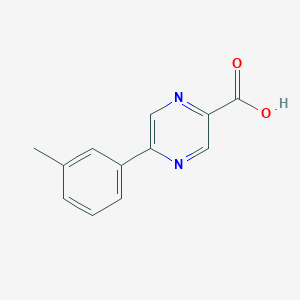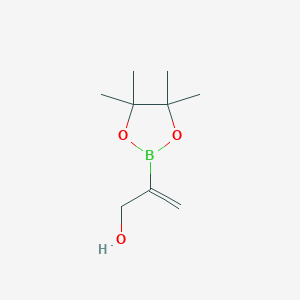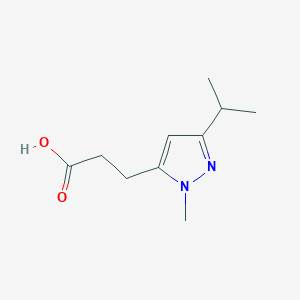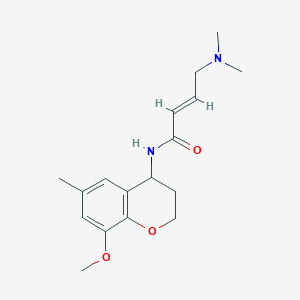
3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” is a compound with the CAS Number: 2649057-64-5. It has a molecular weight of 226.15 . The compound is a powder at room temperature .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
“3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Synthesis and Pharmacological Study
A study explored the synthesis and structural, conformational, biochemical, and pharmacological properties of new compounds derived from tropane-3-spiro-4'(5')-imidazoline, targeting their potential as 5-HT3 receptor antagonists. This research highlighted the preferred conformation of these compounds and their efficacy in displacing the binding of specific ligands to bovine brain area postrema membranes, suggesting their potential in pharmacological applications (Whelan et al., 1995).
Antimicrobial Activity
Another study focused on the synthesis, characterization, screening, and docking studies of novel 5-Chlorobenzimidazole-2-one derivatives, including derivatives of piperidine, as potent antitubercular agents. The synthesized molecules demonstrated significant antitubercular activity, indicating their potential use in combating mycobacterium species (Raju, Sasidhar, & Vidyadhara, 2020).
Antagonistic Properties on Dopamine and Serotonin Receptors
Research into 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl groups revealed their potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This study provides insights into the structural requirements for noncataleptogenic piperidyl derivatives, which could be crucial for developing atypical neuroleptics (Perregaard et al., 1992).
Synthesis and Antimicrobial Evaluation
A new series of imidazole-containing 1,5-benzodiazepines synthesized using piperidine showcased environmental friendliness and high yields. These compounds were evaluated for their antimicrobial activity, contributing to the development of novel antimicrobial agents (Konda et al., 2011).
Safety And Hazards
Future Directions
The broad range of chemical and biological properties of imidazole derivatives make them valuable in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride” and similar compounds may have potential in various therapeutic applications.
properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h7,9H,1-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPGIRWBWKMWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)




![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)

![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)